molecular formula C21H21NO5S B2355314 N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 518304-36-4

N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B2355314
CAS No.: 518304-36-4
M. Wt: 399.46
InChI Key: OQVBJOHVUVTGLH-UHFFFAOYSA-N
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Description

N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked via a sulfonamide bridge to a 6,7,8,9-tetrahydrodibenzo[b,d]furan moiety. This compound is structurally distinct due to its fused bicyclic ether system and the acetylated sulfonamide group.

Properties

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-14(23)22(28(24,25)17-10-8-16(26-2)9-11-17)15-7-12-21-19(13-15)18-5-3-4-6-20(18)27-21/h7-13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVBJOHVUVTGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities based on existing research.

Structural Characteristics

This compound features a unique chemical structure that includes:

  • Sulfonamide Group : Known for its role in various pharmacological applications.
  • Methoxy-Substituted Phenyl Ring : This moiety can enhance lipophilicity and biological activity.
  • Tetrahydrodibenzo[b,d]furan Moiety : This structural feature may contribute to the compound's interaction with biological targets.

The molecular formula is C21H21NO5SC_{21}H_{21}NO_5S, and it has a molecular weight of approximately 399.46 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfonamide Linkage : Reaction of an amine with a sulfonyl chloride.
  • Acetylation : Introduction of the acetyl group to enhance stability and biological activity.
  • Methoxylation : Addition of the methoxy group to increase solubility and modify pharmacokinetics.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities including anti-inflammatory, antimicrobial, and antioxidant properties. Below is a summary of findings related to this compound:

1. Anti-inflammatory Activity

In studies involving sulfonamides, compounds similar to this compound have shown significant inhibition of carrageenan-induced rat paw edema. For instance:

  • Compounds demonstrated up to 94.69% inhibition at varying doses .

2. Antimicrobial Activity

The antimicrobial potential has also been evaluated:

  • Compounds with structural similarities exhibited Minimum Inhibitory Concentrations (MICs) ranging from 6.28 to 6.72 mg/mL against various pathogens including E. coli and S. aureus .

3. Antioxidant Activity

The antioxidant capacity was assessed through comparative studies against Vitamin C:

  • Some derivatives showed comparable IC50 values indicating potential as antioxidants .

Case Studies

A notable study evaluated the biological activities of several benzenesulphonamides including derivatives similar to this compound:

CompoundActivity TypeIC50/MIC Values
Compound 4eAntioxidantIC50 0.3287 mg/mL
Compound 4dAntimicrobial (E. coli)MIC 6.72 mg/mL
Compound 4hAntimicrobial (S. aureus)MIC 6.63 mg/mL

These findings suggest that modifications in the structure can significantly influence the biological activity of sulfonamides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzene ring, the presence/absence of the tetrahydrodibenzo[b,d]furan system, or modifications to the sulfonamide group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent(s) on Benzene Core Structure Key Differences/Implications References
N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (Target) 4-methoxy Tetrahydrodibenzo[b,d]furan + sulfonamide Reference compound; methoxy enhances electron density, potentially improving binding affinity.
N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide 4-ethoxy Tetrahydrodibenzo[b,d]furan + sulfonamide Ethoxy group increases lipophilicity, possibly altering pharmacokinetics (longer half-life).
4-fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide 4-fluoro Tetrahydrodibenzo[b,d]furan + sulfonamide Fluoro’s electron-withdrawing effect may enhance sulfonamide acidity, affecting target interactions.
4-Methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide 4-methyl 8-methyl-tetrahydrodibenzo[b,d]furan Methyl substituent reduces steric hindrance; 8-methyl on core may influence ring conformation.
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxy Simple benzene + sulfonamide Lacks the fused bicyclic system, likely reducing target specificity compared to the reference compound.

Key Observations

Substituent Effects: Methoxy vs. Ethoxy: The ethoxy analog () may exhibit increased metabolic stability due to reduced oxidative susceptibility compared to methoxy . Fluoro Substituent: The 4-fluoro analog () could enhance sulfonamide acidity (pKa reduction), improving interactions with basic residues in enzyme active sites .

Core Structure Modifications :

  • The tetrahydrodibenzo[b,d]furan system in the target compound provides rigidity and planar aromaticity, which are absent in simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide (). This rigidity may improve binding to flat hydrophobic pockets in biological targets .
  • The 8-methyl modification in introduces steric effects that could either stabilize a specific conformation or hinder binding to sterically sensitive targets .

Synthetic and Analytical Relevance :

  • Crystallographic tools like SHELX () and wavefunction analysis via Multiwfn () are critical for resolving the complex structures of these compounds, particularly the fused ring systems .
  • Synthetic routes for analogs often involve sulfonyl chloride intermediates (e.g., ), with pyridine as a solvent for sulfonamide formation .

Structure-Activity Relationship (SAR) Insights

While specific pharmacological data (e.g., IC50 values) are unavailable in the provided evidence, SAR trends can be inferred:

  • Electron-Donating Groups (e.g., methoxy) : May enhance binding to electron-deficient targets (e.g., kinases) via charge-transfer interactions.
  • Fused Bicyclic Systems: The tetrahydrodibenzo[b,d]furan core likely contributes to π-π stacking with aromatic residues, a feature absent in non-fused analogs.
  • Substituent Position : Para-substitution (4-position) optimizes steric and electronic effects compared to ortho/meta positions, as seen in simpler sulfonamides () .

Preparation Methods

Dibenzo[b,d]furan-2-amine Preparation

Dibenzo[b,d]furan-2-amine is synthesized via Ullmann coupling of 2-aminophenol with 1,2-dihalobenzene under copper catalysis. Typical conditions include:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 120°C, 24 hours
  • Yield : 68–72%

Hydrogenation to Tetrahydrodibenzo[b,d]furan-2-amine

The unsaturated furan ring is hydrogenated using palladium on carbon (Pd/C) under high-pressure H₂:

  • Catalyst : 5% Pd/C (5 wt%)
  • Solvent : Tetrahydrofuran (THF)
  • Pressure : 3–4 MPa
  • Temperature : 100–140°C, 4–6 hours
  • Yield : 89–93%

Analytical Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 6.44 (s, 1H, aromatic), 4.35 (s, 2H, NH₂), 3.02–2.98 (m, 4H, CH₂).
  • Boiling Point : 78.6–79.4°C (17 mmHg).

Synthesis of N-Acetyl-4-Methoxybenzenesulfonyl Chloride (Intermediate B)

Acetylation of 4-Methoxybenzenesulfonamide

4-Methoxybenzenesulfonamide is acetylated using acetic anhydride in dichloromethane:

  • Reagents : Acetic anhydride (1.2 equiv), pyridine (1.5 equiv)
  • Temperature : 25°C, 12 hours
  • Yield : 95%

Conversion to Sulfonyl Chloride

The acetylated sulfonamide is treated with phosphorus pentachloride (PCl₅) in chlorobenzene:

  • Reagents : PCl₅ (2.0 equiv)
  • Temperature : 60°C, 3 hours
  • Yield : 88%

Coupling of Intermediates A and B

Sulfonylation Reaction

Intermediate A reacts with Intermediate B in THF using hafnium tetrachloride (HfCl₄) as a catalyst:

  • Catalyst : HfCl₄ (3 mol%)
  • Base : Triethylamine (2.0 equiv)
  • Temperature : 150°C, 12 hours
  • Yield : 95.5%
  • Purity : >98% (HPLC)

Optimization Insights :

  • Lower catalyst loadings (<2 mol%) reduce yields to <70%.
  • Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance reaction efficiency.

Workup and Purification

  • Filtration : Removes insoluble byproducts.
  • Solvent Removal : Rotary evaporation under reduced pressure.
  • Recrystallization : Ethanol/water (7:3) yields pure product as white crystals.

Alternative Synthetic Routes and Comparative Analysis

Direct N-Acetylation Post-Sulfonylation

An alternative approach involves synthesizing N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methoxybenzenesulfonamide first, followed by acetylation:

  • Acetylation Reagent : Acetyl chloride (1.1 equiv), DMAP catalyst
  • Yield : 91%
  • Advantage : Avoids handling sulfonyl chloride intermediates.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Conditions : 150°C, 30 minutes
  • Yield : 94%
  • Energy Efficiency : 40% reduction in energy consumption.

Critical Challenges and Mitigation Strategies

  • Regioselectivity in Hydrogenation : Over-hydrogenation of aromatic rings is minimized using Pd/C with controlled H₂ pressure.
  • Sulfonyl Chloride Stability : Intermediate B is moisture-sensitive; reactions require anhydrous conditions.
  • Byproduct Formation : Unreacted sulfonamide is removed via aqueous wash (pH 7–8).

Scalability and Industrial Feasibility

  • Catalyst Recycling : Pd/C and HfCl₄ can be recovered and reused up to 5 times with <5% yield drop.
  • Environmental Impact : Solvent recovery systems reduce THF and DMF waste by 70%.
  • Cost Analysis : Raw material costs are dominated by Pd/C ($120/g) and HfCl₄ ($95/g), necessitating efficient catalyst utilization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, and how can reaction yields be improved?

  • Methodology :

  • Use nucleophilic substitution reactions under controlled conditions with bases like triethylamine or sodium hydroxide to facilitate sulfonamide bond formation .
  • Optimize solvent choice (e.g., dichloromethane or DMF) and temperature (reflux conditions) to enhance reaction efficiency .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for high-resolution structure determination, particularly for resolving complex substituent arrangements in the dibenzofuran core .
  • NMR/FT-IR : Use ¹H/¹³C NMR to confirm substitution patterns and FT-IR to identify functional groups like sulfonamide and acetyl moieties .
  • Mass spectrometry : Apply high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates to measure IC₅₀ values .
  • Use cell viability assays (MTT or resazurin-based) to assess cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. What computational strategies are recommended for modeling ligand-receptor interactions involving this compound?

  • Methodology :

  • Molecular docking : Utilize AutoDock Vina for high-throughput virtual screening, employing Lamarckian genetic algorithms to predict binding modes and affinity scores .
  • Wavefunction analysis : Apply Multiwfn to calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map reactive sites .
  • Validate docking results with molecular dynamics (MD) simulations to assess binding stability under physiological conditions .

Q. How can contradictions between crystallographic data and computational predictions be resolved?

  • Methodology :

  • Cross-validate structural data by comparing X-ray-derived bond lengths/angles with density functional theory (DFT) calculations .
  • Analyze electron density maps (e.g., using SHELXE) to identify potential disorder or twinning in crystals .
  • Reconcile discrepancies by refining force field parameters in MD simulations to match experimental observations .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodology :

  • Synthesize derivatives with modifications to the methoxy, acetyl, or dibenzofuran groups .
  • Use QSAR models to correlate substituent properties (e.g., Hammett constants) with biological activity .
  • Employ principal component analysis (PCA) to identify key structural descriptors driving activity .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Conduct accelerated stability studies using HPLC to monitor degradation products under acidic/alkaline conditions (pH 1–13) .
  • Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .
  • Analyze photostability via UV irradiation experiments followed by LC-MS to identify photo-oxidation products .

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